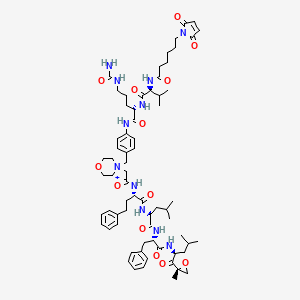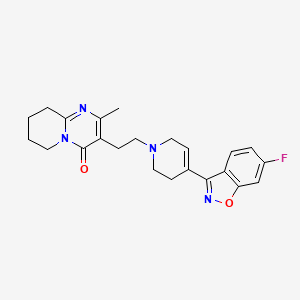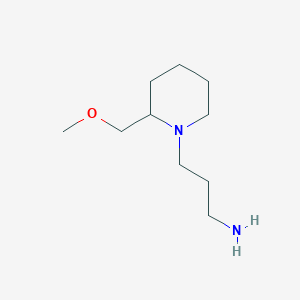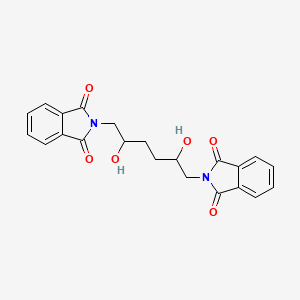
2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) is a complex organic compound with the molecular formula C22H20N2O6 and a molecular weight of 408.4 g/mol. This compound is an intermediate in the preparation of tetrahydrofuran derivatives and is characterized by its white solid appearance.
Méthodes De Préparation
The synthesis of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under reflux conditions in toluene solvent . The reaction is carried out for 24 hours, followed by purification to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like DMSO. .
Applications De Recherche Scientifique
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and tetrahydrofuran derivatives.
Biology: Investigated for its potential biological activities, including interactions with dopamine receptors.
Medicine: Explored for its potential use in developing antiepileptic and antipsychotic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) can be compared with other isoindoline-1,3-dione derivatives:
2,2’-[dithiobis(hexane-1,6-diyl)]bis[1H-isoindole-1,3(2H)-dione]: Similar structure but contains sulfur atoms, leading to different chemical properties.
N-isoindoline-1,3-dione: A simpler compound with fewer functional groups, used in various organic syntheses.
The uniqueness of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C22H20N2O6 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-[6-(1,3-dioxoisoindol-2-yl)-2,5-dihydroxyhexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O6/c25-13(11-23-19(27)15-5-1-2-6-16(15)20(23)28)9-10-14(26)12-24-21(29)17-7-3-4-8-18(17)22(24)30/h1-8,13-14,25-26H,9-12H2 |
Clé InChI |
IBLQALNWMDNRJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCC(CN3C(=O)C4=CC=CC=C4C3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
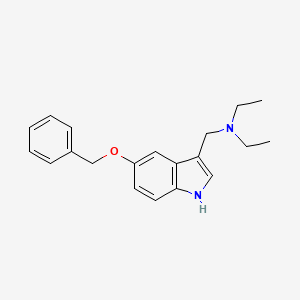
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
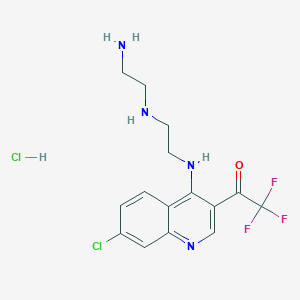
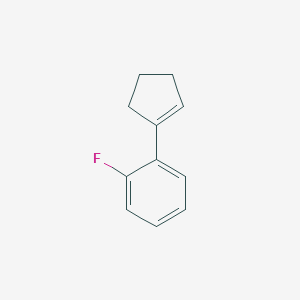
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
